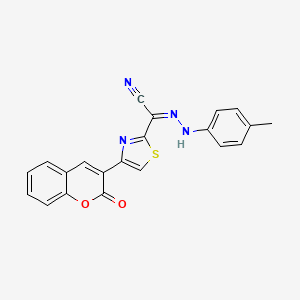
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide, also known as OTCC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
Ultrasound-Promoted Synthesis and Cytotoxic Activity
A study demonstrated the successful use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showcasing a method to synthesize 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones and related compounds. These synthesized compounds, particularly a thiazole derivative, exhibited potent cytotoxic activity against human keratinocytes (HaCaT cells), highlighting their potential in developing anticancer treatments (Gomha & Khalil, 2012).
Microbial Activity of Pyrazolin-5-one Derivatives
Another study synthesized 2-oxo-2H-chromene-3-carbohydrazide derivatives and evaluated their microbial activity. These compounds exhibited significant antimicrobial activity against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, compared with reference drugs tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been investigated for their ability to act as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through Michael addition reactions, exhibiting color changes and fluorescence quenching that can be observed by the naked eye, indicating potential applications in environmental monitoring and safety (Wang et al., 2015).
Anticancer Agents
Research into thiazolyl-pyrazole derivatives has shown that these compounds, derived from reactions involving chromene compounds, have promising anticancer properties. Computational and cytotoxicity studies indicated that several derivatives exhibit significant binding affinities against cancer targets and possess activities close to standard drugs in tests against human liver carcinoma cell lines, suggesting their potential as novel anticancer agents (Sayed et al., 2019).
Antioxidant and Cytotoxic Activities
A series of novel coumarin thiazole derivatives were synthesized and demonstrated significant antioxidant activity and cytotoxicity against various cancer cell lines. These findings underscore the potential of coumarin thiazole derivatives in developing new antioxidant and anticancer therapies (Thota et al., 2014).
properties
IUPAC Name |
(2Z)-N-(4-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-13-6-8-15(9-7-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-4-2-3-5-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVEIOKLQILHY-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)


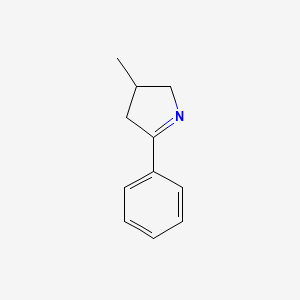
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)
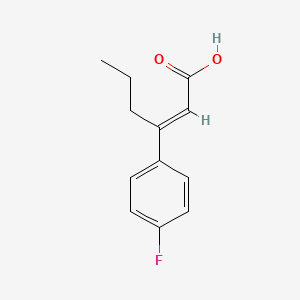

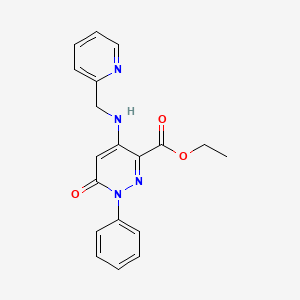
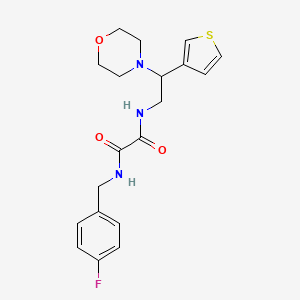
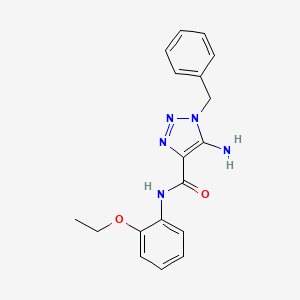


![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)